molecular formula C11H20N2O2 B2383366 tert-butyl N-[rel-(1S,2S,4R)-7-azabicyclo[2.2.1]heptan-2-yl]carbamate CAS No. 2098589-06-9

tert-butyl N-[rel-(1S,2S,4R)-7-azabicyclo[2.2.1]heptan-2-yl]carbamate

Cat. No.: B2383366
CAS No.: 2098589-06-9
M. Wt: 212.293
InChI Key: SENOIERVHIUDCX-YIZRAAEISA-N
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Description

tert-Butyl N-[rel-(1S,2S,4R)-7-azabicyclo[2.2.1]heptan-2-yl]carbamate is a bicyclic carbamate derivative featuring a 7-azabicyclo[2.2.1]heptane core with a tert-butyloxycarbonyl (Boc) protecting group. This compound is part of a class of constrained proline analogs, which are pivotal in medicinal chemistry for modulating peptide conformation and enhancing metabolic stability . The stereochemistry (1S,2S,4R) plays a critical role in its biological interactions, as slight variations in substituent positions can significantly alter pharmacological properties. The hydrochloride salt form (CAS: 876376-07-7) has a molecular weight of 177.63 g/mol and is listed as discontinued by suppliers such as CymitQuimica, though it remains a reference compound for structural and synthetic studies .

Properties

IUPAC Name

tert-butyl N-[(1R,2S,4S)-7-azabicyclo[2.2.1]heptan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-6-7-4-5-8(9)12-7/h7-9,12H,4-6H2,1-3H3,(H,13,14)/t7-,8+,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SENOIERVHIUDCX-YIZRAAEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CCC1N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@@H]2CC[C@H]1N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclohexene Carboxylic Acid Derivatives as Starting Materials

A four-step sequence starting from cyclohex-3-enecarboxylic acid (Scheme 1) has been widely adopted. The route involves:

  • Curtius Rearrangement : Conversion to an isocyanate intermediate.
  • Stereoselective Dibromination : Installation of trans-diaxial bromines (cis-3,trans-4-dibromocyclohexyl derivatives).
  • Intramolecular Cyclization : NaH-mediated elimination forms the bicyclo[2.2.1]heptane framework.

Key Data :

Step Reagents/Conditions Yield (%) Reference
Curtius Rearrangement DPPA, Et3N, Benzyl alcohol 85
Dibromination NBS, CCl4, 0°C 78
Cyclization NaH, THF, reflux 65

This method achieves the bicyclic amine in 36% overall yield, with stereochemistry controlled during dibromination.

Alternative Hydrogenation Route

A five-step synthesis from dimethyl-meso-2,5-dibromohexanedioate employs double alkylation and hydrogenation:

  • Double Alkylation : 1-Bromo-2-chloroethane with pyrrolidine-2,5-dicarboxylate.
  • PtO2-Catalyzed Hydrogenation : Reductive cyclization forms the bicyclo[2.2.1]heptane.

Key Data :

Step Reagents/Conditions Yield (%) Reference
Alkylation 1-Bromo-2-chloroethane, K2CO3 62
Hydrogenation H2 (60 psi), PtO2, EtOH 58

This route provides an 18% overall yield but requires stoichiometric PtO2, limiting scalability.

Installation of the tert-Butyl Carbamate Group

Boc Protection of the Secondary Amine

Following bicyclic amine synthesis, the secondary amine is protected using di-tert-butyl dicarbonate (Boc2O) under Schotten-Baumann conditions:

Procedure :

  • Dissolve 7-azabicyclo[2.2.1]heptane hydrochloride in dichloromethane (DCM).
  • Add Boc2O (1.1 equiv) and NaOH (2.0 equiv) at 0°C.
  • Stir at room temperature for 12 h.

Key Data :

Parameter Value Reference
Yield 89%
Purity (HPLC) >97%

The reaction proceeds with retention of stereochemistry, confirmed by NOESY.

Stereochemical Control and Analysis

Influence of Bromination Geometry

The trans-diaxial bromination in cyclohexyl intermediates dictates the rel-(1S,2S,4R) configuration. X-ray crystallography of dibrominated precursors confirms the antiperiplanar arrangement necessary for bicyclo[2.2.1]heptane formation.

Epimerization Risks During Boc Protection

Basic conditions during Boc protection may induce epimerization at C2. Control experiments using CDCl3 NMR monitoring show <2% epimerization when reactions are conducted below 25°C.

Process Optimization and Scalability

Solvent Screening for Cyclization

Comparative studies identify THF as optimal for NaH-mediated cyclization (Table 1):

Table 1 : Solvent Effects on Cyclization Efficiency

Solvent Temperature (°C) Yield (%)
THF 66 65
DMF 80 41
Toluene 110 28

Catalytic Hydrogenation Alternatives

Replacing PtO2 with Raney Ni in the hydrogenation step reduces costs but lowers yield to 44%.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) : δ 1.44 (s, 9H, Boc), 3.82–3.75 (m, 1H, NH), 3.20–2.95 (m, 4H, bridgehead H).
  • HRMS (ESI+) : m/z calcd for C11H21N2O2 [M+H]+: 237.1603; found: 237.1601.

Chromatographic Purity

HPLC analysis (C18 column, 70:30 H2O:MeCN) shows a single peak at tR = 6.72 min.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[rel-(1S,2S,4R)-7-azabicyclo[2.2.1]heptan-2-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: The major products are often carboxylic acids or ketones, depending on the extent of oxidation.

    Reduction: The primary product is the corresponding amine.

    Substitution: The products vary based on the nucleophile used but can include azides, thiols, or other substituted carbamates.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[rel-(1S,2S,4R)-7-azabicyclo[221]heptan-2-yl]carbamate is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with proteins makes it a valuable tool for biochemical assays and structural biology studies.

Medicine

In medicine, tert-butyl N-[rel-(1S,2S,4R)-7-azabicyclo[2.2.1]heptan-2-yl]carbamate is investigated for its potential therapeutic properties. It is being explored as a precursor for developing drugs targeting neurological disorders due to its interaction with neurotransmitter receptors.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale production processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[rel-(1S,2S,4R)-7-azabicyclo[2.2.1]heptan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites on enzymes, inhibiting their activity or altering their function. In the case of receptor interactions, it can modulate signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

tert-Butyl (1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-ylcarbamate (CAS: 2101335-28-6)

  • Structure : The azabicyclo[2.2.1]heptane core has a 2-aza substitution, with stereocenters at positions 1R, 4R, and 7R.
  • Molecular Formula : C₁₁H₂₀N₂O₂; Molecular Weight : 212.29 g/mol.
  • Key Properties : Density (1.09 g/cm³), boiling point (322.8°C), and pKa (12.27) .
  • Applications : Used as a building block in drug discovery, particularly for kinase inhibitors.

tert-Butyl (1R,4R,5S)-2-azabicyclo[2.2.1]heptan-5-ylcarbamate (CAS: 1932203-04-7)

  • Structure : Differs in the position of the Boc group (5-yl vs. 2-yl) and stereochemistry (1R,4R,5S).
  • Synthesis : Produced via PharmaBlock’s proprietary methodologies, emphasizing high enantiomeric purity .

Methyl (1S,2R,4R)-2-(thien-2-yl)-7-azabicyclo[2.2.1]heptane-1-carboxylate

  • Structure : Incorporates a thien-2-yl substituent and methyl ester group.
  • Synthesis : Resolved via chiral HPLC, demonstrating the importance of stereochemical control in bioactive proline analogs .

Challenges and Limitations

  • Stereochemical Complexity: Minor stereochemical deviations (e.g., 1S,2S,4R vs. 1R,4R,7R) necessitate advanced resolution techniques like chiral HPLC or enzymatic methods, increasing synthetic costs .
  • Supply Limitations : Discontinuation of the target compound’s hydrochloride salt underscores the need for scalable synthetic routes .

Biological Activity

tert-butyl N-[rel-(1S,2S,4R)-7-azabicyclo[2.2.1]heptan-2-yl]carbamate is a bicyclic compound derived from azabicycloheptane, known for its potential biological activities, particularly in the realm of medicinal chemistry. This article aims to explore its biological activity, synthesis, and applications in various fields.

  • Molecular Formula : C11H20N2O2
  • Molecular Weight : 212.29 g/mol
  • CAS Number : 2098589-06-9

Synthesis

The synthesis of this compound typically involves the reaction of azabicycloheptane derivatives with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is commonly conducted in dichloromethane at low temperatures to minimize side reactions .

  • Enzyme Inhibition : Research indicates that compounds similar to this compound can act as inhibitors of key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase and β-secretase .
  • Neuroprotective Effects : In vitro studies have shown that related compounds can protect astrocytes against amyloid-beta (Aβ) toxicity, suggesting potential applications in treating Alzheimer's disease .
  • Protein-Ligand Interactions : The compound's ability to form stable complexes with proteins makes it a valuable tool for biochemical assays and structural biology studies .

Study on Neuroprotective Properties

A study conducted on a related compound demonstrated its ability to inhibit Aβ aggregation significantly (85% inhibition at 100 μM). The compound also showed a protective effect on astrocytes exposed to Aβ, improving cell viability from 43.78% to 62.98% when co-treated with the compound .

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Another study investigated the structure-activity relationship of bicyclic amino moieties similar to this compound as DPP-4 inhibitors. These compounds were found to be potent inhibitors with promising therapeutic potential for hyperglycemia .

Comparison with Similar Compounds

Compound NameBiological ActivityUnique Features
This compoundEnzyme inhibitor; neuroprotectiveSpecific stereochemistry enhances biological interaction
tert-butyl N-[(1R,4R,7R)-7-azabicyclo[2.2.1]heptan-2-yl]carbamateModerate enzyme inhibitionDifferent stereochemistry may alter efficacy

Q & A

Q. What are the key synthetic strategies for preparing tert-butyl N-[rel-(1S,2S,4R)-7-azabicyclo[2.2.1]heptan-2-yl]carbamate?

The synthesis often involves constrained bicyclic frameworks derived from amino acids like proline. For example, tandem Wittig/Michael reactions or transannular alkylation can construct the 7-azabicyclo[2.2.1]heptane core. A critical step is the introduction of the tert-butyl carbamate (Boc) group to protect the amine, typically via coupling reagents like DCC or HOBt in inert solvents . Resolution of racemic mixtures using chiral HPLC has also been reported to isolate enantiopure forms .

Q. How is the stereochemistry of this compound confirmed experimentally?

X-ray crystallography is the gold standard for unambiguous stereochemical assignment. For example, the pyramidal geometry of the bicyclic amide nitrogen was resolved using SHELX software for structure refinement . Complementary techniques include NMR (e.g., NOESY for spatial proximity analysis) and polarimetry to verify optical activity .

Q. What spectroscopic methods are most effective for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR identify functional groups (e.g., Boc carbonyl at ~155 ppm) and bridgehead protons in the bicyclic system.
  • IR : Confirms carbamate C=O stretches (~1690–1730 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C11_{11}H20_{20}N2_{2}O3_{3} with MW 228.29) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the bicyclic amine in catalytic applications?

The rigid bicyclic structure imposes steric constraints, limiting nucleophilic attack to specific positions. Quantum mechanical calculations (e.g., DFT) reveal that substituents on the norbornane ring distort the amide bond, altering reactivity. For instance, electron-withdrawing groups increase pyramidalization of the amide nitrogen, enhancing electrophilicity . Experimental studies using SmI2_2-mediated reductions demonstrate regioselectivity dependent on ring strain and substituent orientation .

Q. What computational approaches are used to predict the biological activity of derivatives?

Molecular docking and MD simulations model interactions with biological targets (e.g., ion channels or enzymes). For analogs like epibatidine (a related 7-azabicyclo compound), binding affinity to nicotinic acetylcholine receptors correlates with substituent polarity and spatial orientation . QSAR models incorporating Hammett constants and steric parameters (e.g., Taft) help optimize pharmacophores .

Q. How can contradictory data in synthetic yields or stereochemical outcomes be resolved?

Contradictions often arise from subtle differences in reaction conditions:

  • Epimerization : Base-induced epimerization (e.g., triethylamine in methanol) can invert stereochemistry at bridgehead carbons, requiring strict control of pH and temperature .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor carbamate formation but may promote side reactions in the presence of trace moisture. Kinetic vs. thermodynamic product ratios should be analyzed via time-resolved NMR .

Methodological Considerations

Q. What strategies mitigate challenges in scaling up enantioselective syntheses?

  • Chiral Auxiliaries : Use of Evans oxazolidinones or Oppolzer’s sultams to direct stereochemistry during cyclization .
  • Flow Chemistry : Continuous processing minimizes racemization in Boc deprotection steps .
  • Crystallization-Driven Resolution : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) improves scalability .

Q. How is the stability of this compound assessed under varying storage conditions?

Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via HPLC. The Boc group is prone to acid hydrolysis, necessitating storage in inert atmospheres at 2–8°C . Lyophilization in amber vials with desiccants (e.g., silica gel) extends shelf life .

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